9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that features a xanthene core with a pyridinyl substituent
Mechanism of Action
Target of Action
Similar compounds with a pyridine moiety have been found to exhibit a wide range of pharmacological activities . For instance, some pyrimidine derivatives, which also contain a pyridine core, have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Mode of Action
It’s known that electron-withdrawing groups on the pyridine ring promote the interaction with double-stranded dna . This suggests that the compound might interact with DNA in a similar manner, potentially altering gene expression or interfering with DNA replication.
Biochemical Pathways
Similar compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might influence the collagen synthesis pathway and affect fibrotic processes.
Result of Action
Similar compounds have been found to present anti-fibrotic activities . They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and oxidation steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted xanthenes, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
9-(pyridin-2-yl)-9H-carbazole: Similar in structure but with a carbazole core instead of a xanthene core.
2-(pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a xanthene ring.
N-(pyridin-2-yl)amides: Features an amide linkage instead of the xanthene structure.
Uniqueness
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to its combination of a xanthene core with a pyridinyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
9-pyridin-2-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-6-3-8-14-17(12)16(11-5-1-2-10-19-11)18-13(21)7-4-9-15(18)22-14/h1-2,5,10,16H,3-4,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHXOBWHYBQMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=N4)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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